![molecular formula C18H19N3O4 B2495837 (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 137205-04-0](/img/structure/B2495837.png)
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Description
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, also known as DMOG, is a chemical compound that has been widely used in scientific research for its ability to mimic hypoxia, or low oxygen conditions, in cells.
Scientific Research Applications
- Research Findings : This compound has demonstrated anti-breast cancer activity by stabilizing microtubules and activating reactive oxygen species . Microtubules play a crucial role in cell division, and their stabilization can disrupt cancer cell growth.
- Research Findings : Similar derivatives, such as 1,3:2,4-dibenzylidene-D-sorbitol (DBS), exhibit gelation properties. DBS and its derivatives have applications in personal care products, polymer nucleation/clarification, dental composites, energy technology, and liquid crystalline materials .
Anti-Breast Cancer Activity
Gelation Properties
Spectroscopic Analysis
properties
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-9-8-13(10-16(15)25-2)11-20-21-17(22)12-19-18(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTIASPAGMDAIG-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide |
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